molecular formula C9H11NO3 B1601126 Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 51146-04-4

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B1601126
CAS RN: 51146-04-4
M. Wt: 181.19 g/mol
InChI Key: PQCSOHWXRCPXRQ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO3 . It is used as a building block for various chemical compounds .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a one-step procedure has been developed for the synthesis of previously unknown ethyl 5- (arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates by reaction of ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides in the presence of a catalytic amount of piperidine in ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a dihydropyrimidine ring, which is a common structure in many biologically active compounds . The dihydropyrimidine ring adopts a screw-boat conformation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.19 g/mol . It has a predicted boiling point of 362.9±42.0 °C and a predicted density of 1.308±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been utilized in various synthesis and chemical reaction studies. For instance, Zhu et al. (2003) described its use in a phosphine-catalyzed [4 + 2] annulation, yielding highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Balogh et al. (2009) synthesized ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates in a one-step reaction, highlighting its versatility in organic synthesis (Balogh, Hermecz, Simon, & Pusztay, 2009).

Corrosion Inhibition

Dohare et al. (2017) explored the use of derivatives of ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as corrosion inhibitors for mild steel in industrial pickling processes. Their study found these derivatives to be highly effective, with efficiencies up to 98.8% (Dohare, Ansari, Quraishi, & Obot, 2017).

Antimicrobial and Antibacterial Activity

Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, including ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and their evaluation for antimicrobial and antibacterial activities. The compounds exhibited significant activity, with some showing comparable efficacy to standard drugs (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018). Additionally, Gezegen et al. (2014) synthesized novel pyridone derivatives, including this compound, and investigated their antibacterial activity against human pathogens, although they showed poor activity in this regard (Gezegen, Ceylan, Karaman, & Şahin, 2014).

Molecular Structure and Quantum Chemical Studies

Aboelnaga et al. (2016) conducted a study focusing on the molecular structure and mechanistic understanding of 1,3-dipolar cycloaddition reactions involving ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Their research used DFT quantum chemical calculations to elucidate the reaction mechanism (Aboelnaga, Hagar, & Soliman, 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications in various fields. For instance, it could be used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .

properties

IUPAC Name

ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-4-6(2)10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCSOHWXRCPXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514835
Record name Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

CAS RN

51146-04-4
Record name Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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